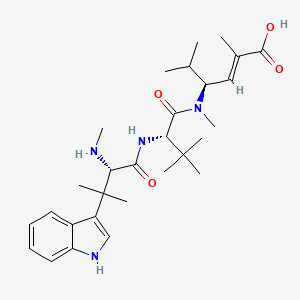
Hemiasterlin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hemiasterlin A is a natural product found in Auletta, Cymbastela, and Siphonochalina with data available.
Applications De Recherche Scientifique
Hemiasterlin A exhibits remarkable cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers. Studies have shown that it induces cell cycle arrest in the G2-M phase and promotes apoptosis in cancer cells. The compound primarily exerts its effects by disrupting microtubule dynamics, leading to abnormal spindle formation during mitosis.
Development of Analogues
Research has focused on synthesizing this compound analogues to enhance its therapeutic potential. These analogues aim to improve potency, reduce side effects, and circumvent resistance mechanisms.
| Analogue | Potency (IC50) | Mechanism | Targeted Cancer Type |
|---|---|---|---|
| HTI-286 | Sub-nanomolar | Microtubule inhibition | Various solid tumors |
| BF65 | Low nanomolar | Microtubule polymerization inhibition | Lung carcinoma |
| SPA110 | More potent than this compound | Antimitotic activity | Breast carcinoma |
- HTI-286 : This synthetic analogue has demonstrated sub-nanomolar potency against several cancer cell lines and is effective in models resistant to conventional therapies .
- BF65 and BF78 : These derivatives exhibit unique characteristics by inducing monopolar and multipolar spindles in treated cells, suggesting a potential role as inhibitors of mitotic kinesins .
- SPA110 : Showed enhanced cytotoxicity compared to the natural compound, prompting further preclinical evaluations .
Case Studies
- In Vitro Studies : Research involving MCF-7 human mammary carcinoma cells demonstrated that this compound induces significant cytotoxic effects at low concentrations by arresting cells in mitosis and causing abnormal spindle formation .
- In Vivo Efficacy : In xenograft models, HTI-286 exhibited potent antitumor activity against tumors resistant to paclitaxel and vincristine, highlighting its potential as a viable treatment option for resistant cancer types .
- Combination Therapies : Studies suggest that this compound analogues may synergize with other microtubule inhibitors, providing a promising avenue for combination therapies in clinical settings .
Propriétés
Formule moléculaire |
C29H44N4O4 |
|---|---|
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
(E,4S)-4-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C29H44N4O4/c1-17(2)22(15-18(3)27(36)37)33(10)26(35)24(28(4,5)6)32-25(34)23(30-9)29(7,8)20-16-31-21-14-12-11-13-19(20)21/h11-17,22-24,30-31H,1-10H3,(H,32,34)(H,36,37)/b18-15+/t22-,23-,24-/m1/s1 |
Clé InChI |
CWGCIGQBFBEZLP-AULKDKKBSA-N |
SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CNC2=CC=CC=C21)NC |
SMILES isomérique |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CNC2=CC=CC=C21)NC |
SMILES canonique |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CNC2=CC=CC=C21)NC |
Synonymes |
hemiasterlin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















